

# Toxicological assessment of CFC-112 versus its isomers

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## Compound of Interest

Compound Name: *1,1,2,2-Tetrachloro-1,2-difluoroethane*

Cat. No.: *B1219685*

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A Comparative Toxicological Assessment of CFC-112 and its Isomer, 1,1,1,2-Tetrachloro-2,2-difluoroethane

This guide provides a detailed comparison of the toxicological profiles of **1,1,2,2-tetrachloro-1,2-difluoroethane** (CFC-112) and its asymmetrical isomer, 1,1,1,2-tetrachloro-2,2-difluoroethane (CFC-112a). The information is intended for researchers, scientists, and professionals in drug development to facilitate informed decisions regarding the use and handling of these chemicals.

## Comparative Toxicological Data

The following table summarizes the available quantitative toxicological data for CFC-112 and its isomer. It is important to note that comprehensive toxicological data, particularly for chronic effects, is limited for both compounds.

| Toxicological Endpoint           | CFC-112 (1,1,2,2-tetrachloro-1,2-difluoroethane) | 1,1,1,2-Tetrachloro-2,2-difluoroethane |
|----------------------------------|--|--|
| Acute Oral Toxicity (LD50)       | 800 mg/kg (Mouse)[1]                             | >8 g/kg (Rat)[2]                       |
| Acute Inhalation Toxicity (LC50) | 2 pph for 15 minutes (Rat)[1]                    | 15,000 ppm for 2 hours (Mice) [2]      |
| Dermal Toxicity                  | Data not available                               | Data not available[2]                  |
| Genotoxicity                     | Data not available                               | Data not available[2]                  |
| Carcinogenicity                  | Not tested[3]                                    | Data not available[2]                  |
| Reproductive Toxicity            | Not tested[3]                                    | Data not available[2]                  |

## Toxicological Profile

### CFC-112 (1,1,2,2-tetrachloro-1,2-difluoroethane)

Acute exposure to CFC-112 can cause irritation to the eyes, skin, and respiratory tract.[3] Symptoms of inhalation exposure include coughing, wheezing, and shortness of breath.[3] High concentrations can lead to dizziness, lightheadedness, and potentially loss of consciousness or even death.[3] This compound may also affect the heart, causing irregular rhythms.[3] Repeated exposure has been associated with a reduction in white blood cell count and liver damage.[3]

### 1,1,1,2-Tetrachloro-2,2-difluoroethane

This isomer is also an irritant to the eyes, skin, and respiratory system.[4] Inhalation can lead to coughing, shortness of breath, and potentially pulmonary edema at high exposures.[4] Central nervous system effects such as headache, dizziness, and confusion have been reported.[4] Similar to its isomer, it may also impact the cardiovascular system.[5] Chronic exposure may lead to liver damage, and alcohol consumption could exacerbate this effect.[4]

## Experimental Protocols

The toxicological data presented are typically generated following standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and

Development (OECD). Below are brief overviews of key experimental methodologies relevant to the toxicological assessment of these compounds.

## Acute Oral Toxicity (OECD 420, 423, 425)

Acute oral toxicity is typically determined using one of three main OECD guidelines. These studies involve the administration of the test substance to animals (usually rats or mice) in a single dose or multiple doses within 24 hours. The objective is to determine the dose that is lethal to 50% of the test population (LD50). Observations of the animals are conducted for at least 14 days to monitor for signs of toxicity and mortality.

## Acute Inhalation Toxicity (OECD 403)

For volatile compounds like CFCs, inhalation is a primary route of exposure. In a typical acute inhalation toxicity study, animals are placed in exposure chambers and exposed to the test substance at various concentrations for a defined period (e.g., 4 hours). The concentration that is lethal to 50% of the animals (LC50) is then determined. Animals are observed for toxic effects and mortality during and after exposure.

## Genotoxicity Testing

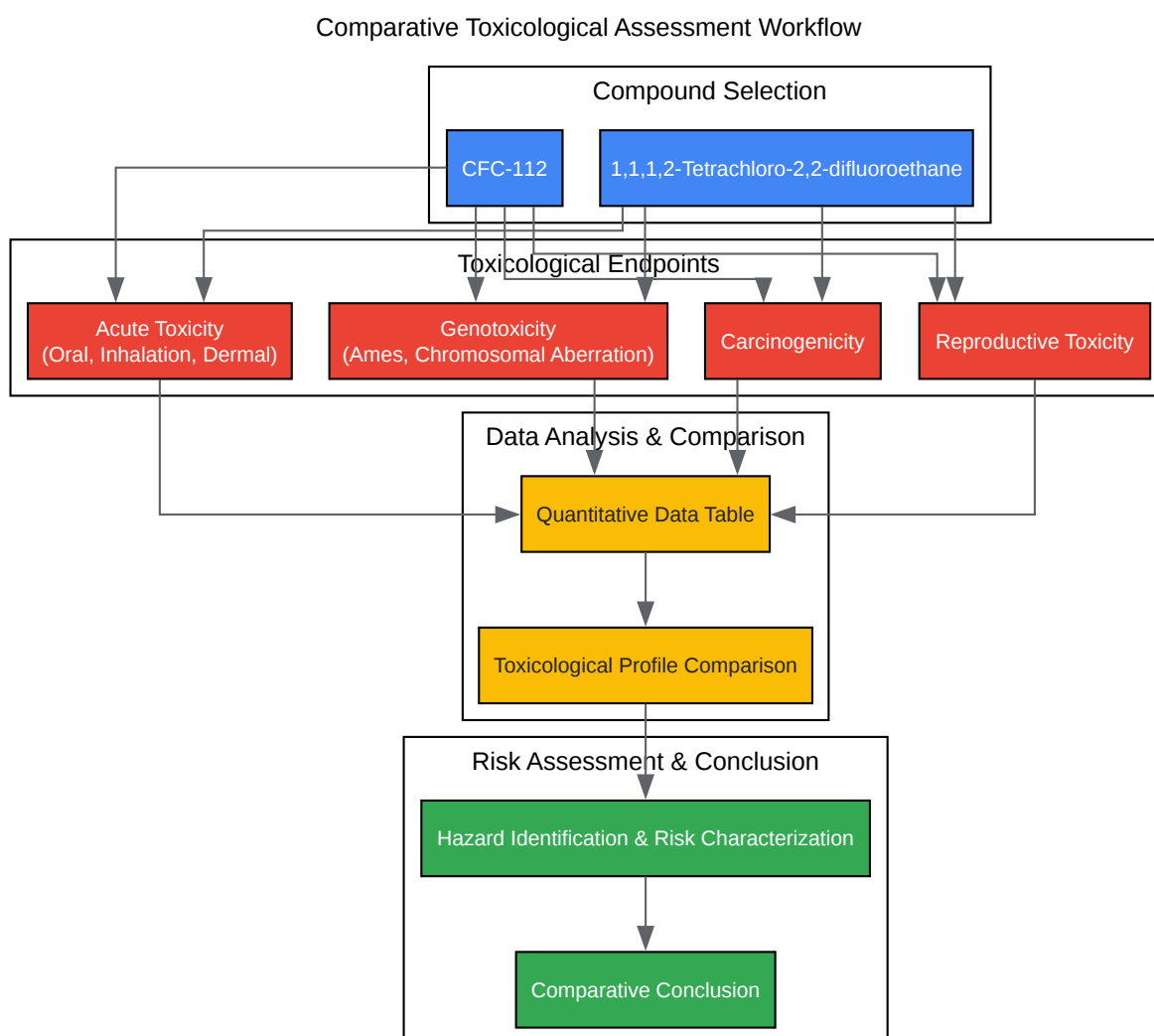
- Ames Test (OECD 471): This is a bacterial reverse mutation assay used to detect point mutations. Strains of *Salmonella typhimurium* and *Escherichia coli* that have been mutated to require a specific amino acid for growth are exposed to the test substance. If the substance is a mutagen, it will cause a reverse mutation, allowing the bacteria to grow on a medium lacking the amino acid.[\[6\]](#)[\[7\]](#)
- In Vitro Chromosomal Aberration Test (OECD 473): This test assesses the potential of a substance to cause structural damage to chromosomes in cultured mammalian cells. Cells are exposed to the test substance, and then metaphase chromosomes are examined for aberrations such as breaks, gaps, and exchanges.[\[8\]](#)

## Carcinogenicity Bioassay (OECD 451)

Long-term carcinogenicity studies involve the repeated administration of the test substance to animals (usually rats and mice) over a significant portion of their lifespan (e.g., 2 years). The

animals are monitored for the development of tumors, and a comprehensive histopathological examination of tissues is performed at the end of the study.

## Comparative Toxicological Assessment Workflow



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